![molecular formula C11H11NO4 B2590487 5-(2-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248320-14-9](/img/structure/B2590487.png)
5-(2-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Description
The compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen . The “5-(2-Methylphenyl)” part suggests a 2-methylphenyl group attached to the 5th carbon of the oxazolidine ring. The “2-oxo” indicates a carbonyl group (C=O) at the 2nd position, and the “5-carboxylic acid” suggests a carboxylic acid group (-COOH) at the 5th position .
Molecular Structure Analysis
The molecular structure would be characterized by the five-membered oxazolidine ring, with the various functional groups attached at the specified positions. The presence of the carbonyl and carboxylic acid groups would introduce polarity to the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
The reactivity of such a compound would be influenced by the functional groups present. The carbonyl group could undergo addition reactions, while the carboxylic acid could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-4-2-3-5-8(7)11(9(13)14)6-12-10(15)16-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRESAYFKVWJGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CNC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
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